molecular formula C11H18ClN3O B11809045 6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine hydrochloride

6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine hydrochloride

Katalognummer: B11809045
Molekulargewicht: 243.73 g/mol
InChI-Schlüssel: VCNGCAKEVSRBCE-UFIFRZAQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine hydrochloride typically involves the reaction of 2,6-dimethylmorpholine with pyridin-3-amine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high efficiency. The compound is then purified using techniques such as crystallization and chromatography to obtain the final product with the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions may result in derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is being conducted to explore its potential therapeutic applications and effects on biological systems.

    Industry: The compound is used in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to target molecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition or activation of specific enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine dihydrochloride
  • 6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine sulfate

Uniqueness

Compared to similar compounds, 6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine hydrochloride exhibits unique properties such as higher stability, specific reactivity, and distinct biological activities. These characteristics make it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C11H18ClN3O

Molekulargewicht

243.73 g/mol

IUPAC-Name

6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine;hydrochloride

InChI

InChI=1S/C11H17N3O.ClH/c1-8-6-14(7-9(2)15-8)11-4-3-10(12)5-13-11;/h3-5,8-9H,6-7,12H2,1-2H3;1H/t8-,9+;

InChI-Schlüssel

VCNGCAKEVSRBCE-UFIFRZAQSA-N

Isomerische SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=C2)N.Cl

Kanonische SMILES

CC1CN(CC(O1)C)C2=NC=C(C=C2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.